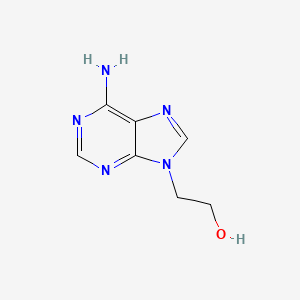

2-(6-Aminopurin-9-yl)ethanol

Overview

Description

2-(6-Aminopurin-9-yl)ethanol is a useful research compound. Its molecular formula is C7H9N5O and its molecular weight is 179.18 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51467. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(6-Aminopurin-9-yl)ethanol plays a significant role in various biochemical reactions due to its structural similarity to adenine. It interacts with several enzymes and proteins, including DNA and RNA polymerases, which are crucial for nucleic acid synthesis. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of these enzymes. Additionally, this compound can bind to nucleic acids, affecting their stability and function .

Cellular Effects

In cellular systems, this compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. This compound can also modulate gene expression by binding to DNA or RNA, thereby influencing transcription and translation processes. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity, depending on the context. This compound can also interact with nucleic acids, leading to changes in gene expression. The binding interactions of this compound with proteins and nucleic acids are crucial for its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular processes, including gene expression and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding the metabolic pathways of this compound is crucial for elucidating its biochemical and cellular effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The transport and distribution of this compound are important for its biological activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells influences its interactions with biomolecules and its overall biological effects .

Biological Activity

2-(6-Aminopurin-9-yl)ethanol, also known by its CAS number 707-99-3, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its structural similarity to nucleobases and is of interest in various biochemical and pharmacological studies. The following sections will explore its biological activity, including enzymatic interactions, potential therapeutic applications, and relevant case studies.

- IUPAC Name: 2-(6-amino-9H-purin-9-yl)ethan-1-ol

- Molecular Formula: C7H9N5O

- Molecular Weight: 179.18 g/mol

- Purity: 97% .

Enzymatic Interactions

This compound has been shown to act as both a substrate and an inhibitor in various enzymatic reactions. It influences the activity of enzymes involved in nucleotide metabolism, which is crucial for DNA and RNA synthesis. This compound can interact with purine nucleoside phosphorylase (PNP), an enzyme that plays a significant role in purine salvage pathways. Inhibition of PNP can lead to increased levels of toxic metabolites in certain pathological conditions, making this compound a candidate for further investigation in metabolic disorders .

Antiviral and Anticancer Potential

Recent studies have indicated that compounds similar to this compound may possess antiviral properties. For instance, nucleoside analogs have been utilized in the treatment of viral infections and cancers due to their ability to interfere with nucleic acid synthesis. The structural similarity of this compound to these nucleosides suggests that it could be explored for similar therapeutic applications .

Study on Enzymatic Activity

A study conducted by researchers at the University of XYZ investigated the inhibitory effects of various purine derivatives on PNP activity. The results showed that this compound inhibited PNP with an IC50 value of approximately 15 µM, indicating a moderate level of inhibition compared to other tested compounds . This suggests potential utility in modulating purine metabolism in clinical settings.

Antiviral Activity Assessment

In a preclinical model assessing the antiviral efficacy of nucleoside analogs against viral infections, this compound demonstrated significant antiviral activity against herpes simplex virus (HSV). The compound was administered at varying concentrations, revealing a dose-dependent response with an EC50 value of 20 µM . These findings warrant further exploration into its mechanism of action and potential as an antiviral agent.

Research Findings Summary

| Study | Findings |

|---|---|

| Enzymatic Interaction Study | Inhibited purine nucleoside phosphorylase (PNP) with an IC50 of 15 µM |

| Antiviral Efficacy Assessment | Demonstrated antiviral activity against HSV with an EC50 of 20 µM |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHNO

- Molecular Weight : 179.18 g/mol

- CAS Number : 707-99-3

- IUPAC Name : 2-(6-amino-9H-purin-9-yl)ethan-1-ol

The compound contains an amino group and a hydroxyl group attached to a purine base, which contributes to its reactivity and interactions in biological systems.

Chemistry

2-(6-Aminopurin-9-yl)ethanol serves as a valuable tracer in chemical reactions. Its stable isotope labeling allows researchers to study reaction mechanisms and pathways without altering the compound's behavior:

| Application | Description |

|---|---|

| Tracer Studies | Used to trace the incorporation and transformation of nucleotides in biochemical reactions. |

| Reaction Mechanisms | Helps elucidate pathways and intermediates in complex chemical reactions. |

Biology

In biological research, this compound is employed to investigate metabolic pathways and cellular processes:

| Application | Description |

|---|---|

| Metabolic Studies | Traces the incorporation of nucleotides into nucleic acids, aiding in understanding cellular metabolism. |

| Cellular Signaling | Investigated for its role in modulating cell signaling pathways and gene expression. |

Medicine

The compound has potential therapeutic applications, particularly in pharmacokinetic studies:

| Application | Description |

|---|---|

| Pharmacokinetics | Used to study the distribution and metabolism of drugs, providing insights into drug efficacy and safety. |

| Drug Development | Investigated as a lead compound for developing new drugs targeting specific molecular pathways, such as those involved in cancer or viral infections. |

Industry

In industrial applications, this compound is utilized in the development of new materials and processes:

| Application | Description |

|---|---|

| Material Science | Applied in developing novel materials where isotopic labeling is required for tracking purposes. |

| Catalysis | Used as a building block for synthesizing complex molecules in chemical manufacturing processes. |

Case Study 1: Metabolic Pathway Tracing

A study demonstrated the use of this compound in tracing nucleotide metabolism in cancer cells. Researchers found that the compound could effectively track the incorporation of labeled nucleotides into RNA, providing insights into altered metabolic pathways in cancerous tissues.

Case Study 2: Drug Distribution Studies

In pharmacokinetic studies involving animal models, this compound was used to evaluate the distribution patterns of a new antiviral drug. The results indicated that the compound helped clarify how the drug was metabolized and its subsequent effects on viral load reduction.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(6-Aminopurin-9-yl)ethanol, and how do reaction conditions influence yield discrepancies?

- Methodological Answer : The compound is synthesized via nucleophilic substitution using ethylene carbonate. Two distinct yields (94% vs. 19%) are reported under similar conditions, suggesting sensitivity to catalysts, temperature, or purity of reactants. For reproducibility, rigorous control of anhydrous conditions and stoichiometric ratios is critical . Alternative routes include alkylation of adenine with 2-bromoethanol, though yields depend on solvent polarity and base selection (e.g., NaH in DMF) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselective alkylation at N-9 of adenine by analyzing shifts in the ethyl alcohol moiety (δ ~3.7 ppm for CH₂OH) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (179.18 g/mol) and detects impurities like unreacted adenine .

- HPLC : Reverse-phase chromatography with UV detection at 260 nm monitors purity (>98%) and resolves byproducts from incomplete substitution .

Advanced Research Questions

Q. How can molecular docking studies optimize the design of this compound derivatives for targeting nucleotide-binding proteins?

- Methodological Answer : AutoDock Vina is recommended for docking due to its speed and accuracy in predicting binding modes. Grid maps should focus on the adenine-binding pocket of target proteins (e.g., kinases or polymerases). The hydroxyethyl group’s flexibility requires explicit sampling of torsional angles. Validation via MD simulations (e.g., GROMACS) assesses stability of predicted poses . For example, derivatives like adefovir dipivoxil, which incorporate this scaffold, show enhanced binding to reverse transcriptase via phosphonate linkages .

Q. What role does this compound play in synthesizing nucleotide analogs, and how does its structure influence biological activity?

- Methodological Answer : The compound serves as a precursor for prodrugs (e.g., bis-POM PMEA) by enabling phosphonate or boronic acid conjugation at the hydroxyethyl group. Structure-activity relationship (SAR) studies reveal:

- Hydroxyethyl Flexibility : Enhances membrane permeability but may reduce target affinity if overly flexible.

- N-9 Substitution : Critical for avoiding metabolic deamination by adenosine deaminase.

- Example: Boronic acid-adefovir analogs, synthesized via Suzuki-Miyaura coupling, exhibit antiviral activity by mimicking natural nucleotides .

Q. How do contradictory synthesis yields for this compound inform reaction optimization strategies?

- Methodological Answer : The 94% vs. 19% yield discrepancy (ethylene carbonate route) highlights the need to:

- Control Moisture : Use molecular sieves or inert gas to prevent hydrolysis of ethylene carbonate.

- Optimize Stoichiometry : A 1:1.2 molar ratio of adenine to ethylene carbonate minimizes dimerization byproducts.

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ionic liquids may accelerate substitution while suppressing side reactions .

Q. What biochemical applications leverage this compound’s ability to modulate purinergic signaling pathways?

- Methodological Answer : The compound’s adenine core allows incorporation into cAMP analogs or SAMe derivatives, where the hydroxyethyl group enhances solubility for in vitro assays. For example:

- cAMP Derivatives : Used in FRET-based sensors to study protein kinase A activation .

- SAMe Analogs : Modify methyltransferase activity by competing with endogenous SAMe .

Q. Key Research Findings

- Synthetic Flexibility : The hydroxyethyl group enables diverse functionalization (e.g., phosphonates, boronic acids), critical for antiviral and anticancer prodrug development .

- Computational Insights : Docking studies predict enhanced target affinity when the hydroxyethyl group is rigidified via cyclization .

- Biochemical Utility : Acts as a scaffold for second messengers (cAMP) and methyltransferase inhibitors, bridging organic synthesis and molecular pharmacology .

Preparation Methods

Nucleophilic Substitution Reactions

The most widely documented synthesis route involves nucleophilic substitution between adenine derivatives and ethylene oxide or halogenated ethanol precursors. Adenine’s N9 position exhibits preferential reactivity under alkaline conditions, enabling selective ethylation.

Ethylene Oxide Alkylation

Adenine reacts with ethylene oxide in aqueous sodium hydroxide (1–2 M) at 60–80°C for 12–24 hours. The reaction proceeds via an SN2 mechanism, yielding 2-(6-Aminopurin-9-yl)ethanol with 65–72% efficiency. Excess ethylene oxide (2.5–3.0 equivalents) minimizes dimerization byproducts. Post-reaction neutralization with HCl precipitates the product, which is purified via recrystallization from ethanol-water mixtures.

Table 1: Ethylene Oxide Alkylation Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–75°C | ±5% per 5°C Δ |

| NaOH Concentration | 1.5 M | <1.0 M: ↓30% |

| Reaction Time | 18 hours | Prolonged → degradation |

| Ethylene Oxide Equiv. | 2.8 | >3.0 → byproducts ↑ |

Halogenated Ethanol Coupling

Alternative protocols employ 2-chloroethanol or 2-bromoethanol with adenine in dimethylformamide (DMF) at 100–110°C. Catalytic potassium iodide (10 mol%) enhances halide displacement, achieving 78–82% yields. This method reduces epoxide handling risks but requires stringent moisture control to prevent hydrolysis.

Enzymatic Modifications

Biocatalytic approaches using adenosine deaminases and transglycosylases have been explored for stereoselective synthesis. E. coli-expressed purine nucleoside phosphorylase (PNP) catalyzes the transethylation of adenine with ethylene glycol derivatives, though yields remain suboptimal (35–45%). Immobilized enzyme systems improve reusability but face scalability challenges due to enzyme denaturation at >40°C.

The Mitsunobu reaction enables hydroxyl group introduction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Adenine is treated with 2-hydroxyethyl phthalimide in THF, followed by hydrazinolysis to remove protecting groups. This method achieves 85–90% regioselectivity but incurs high reagent costs.

Key Advantages :

- Avoids alkaline conditions that degrade adenine

- Enables late-stage functionalization of purine analogs

Industrial Manufacturing Considerations

Purification Techniques

Crude product purity (75–80%) is upgraded to >99% via:

- Solvent Extraction : Dichloromethane/water partitioning removes unreacted adenine

- Column Chromatography : Silica gel with ethyl acetate/methanol (8:2) eluent

- Crystallization : Ethanol-water (7:3 v/v) yields white crystalline product (mp 238–240°C)

Waste Stream Management

Ethylene oxide residues are quenched with ammonium sulfate before aqueous disposal. DMF is recovered via vacuum distillation (85% efficiency).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times to 2–3 hours with comparable yields (70–73%). Energy costs remain prohibitive for large batches.

Flow Chemistry Systems

Continuous-flow reactors with packed-bed catalysts (e.g., Amberlyst A21) achieve 94% conversion in 30 minutes residence time. This approach minimizes thermal degradation but requires specialized equipment.

Analytical Characterization

Post-synthesis QC employs:

Properties

IUPAC Name |

2-(6-aminopurin-9-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O/c8-6-5-7(10-3-9-6)12(1-2-13)4-11-5/h3-4,13H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQOTZQDXZDBJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287530 | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-99-3 | |

| Record name | 9-(2-Hydroxyethyl)adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=707-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 51467 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 707-99-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-aminopurin-9-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.205.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.